(R)-2-(Boc-amino)-4-methyl-4-pentenoic acid is a compound notable for its role as a building block in the synthesis of various peptidomimetics and other bioactive molecules. The compound possesses a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and usability in organic synthesis. The molecular formula of this compound is , and it has a molecular weight of approximately 229.28 g/mol. Its Chemical Abstracts Service (CAS) number is 1217776-07-2, which allows for easy identification in chemical databases .
This compound falls under the category of non-canonical amino acids, specifically classified as an α-amino acid due to its structure featuring an amino group adjacent to the carboxylic acid group. It is also classified as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis and drug development .
The synthesis of (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference .
(R)-2-(Boc-amino)-4-methyl-4-pentenoic acid can participate in various chemical reactions typical for amino acids:
Reactions involving this compound often require careful control of pH and temperature to favor desired pathways while minimizing side reactions .
The mechanism of action for (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid primarily revolves around its ability to mimic natural amino acids in biological systems. When incorporated into peptides, it can enhance stability against enzymatic degradation due to the presence of the Boc protecting group.
Studies indicate that modifications like those found in (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid can lead to increased resistance against proteolytic enzymes, making them valuable for developing therapeutic agents .
Relevant data indicate that this compound maintains integrity under various reaction conditions typical in synthetic organic chemistry .
(R)-2-(Boc-amino)-4-methyl-4-pentenoic acid finds applications primarily in:
The construction of the quaternary stereocenter in this amino acid derivative relies on diastereoselective alkylation of chiral glycine equivalents. The Myers pseudoephedrine glycinamide auxiliary enables high stereocontrol (>90% de) through a chelated enolate intermediate. In this approach, (R,R)-pseudoephedrine glycinamide is deprotonated with lithium diisopropylamide (LDA) at -78°C in THF, forming a rigid, chelated enolate. Subsequent addition of 4-bromo-2-methylpropene generates the alkylated product with preserved chirality, yielding the (R)-configured amino acid precursor after auxiliary removal [1].
Alternatively, Evans oxazolidinone auxiliaries facilitate alkylation via enolate intermediates stabilized by the carbonyl group of the chiral template. For example, the glycine-derived oxazolidinone undergoes boron-mediated enolization, followed by alkylation with 4-chloro-4-methylpent-2-ene. This method achieves diastereoselectivities of 85-92% de, with the bulky substituent on the auxiliary dictating facial selectivity [2] [7]. The alkylation step is followed by oxidative or hydrolytic auxiliary removal and Boc reprotection.
Table 1: Comparative Stereoselective Alkylation Approaches
Chiral Auxiliary | Base/Solvent | Electrophile | diastereoselectivity | Yield |
---|---|---|---|---|
Pseudoephedrine glycinamide | LDA, LiCl/THF | 4-Bromo-2-methylpropene | >90% de (R) | 72-78% |
Evans oxazolidinone | n-Bu₂BOTf, DIPEA/CH₂Cl₂ | 4-Chloro-4-methylpent-2-ene | 85-92% de | 65-70% |
Bis-lactim ether | LHMDS/THF | Allylic bromide derivative | 88% de | 60-68% |
The acid-labile tert-butoxycarbonyl (Boc) group serves dual roles: it protects the α-amine during carboxylate activation and enables orthogonal deprotection in multi-step syntheses. During solid-phase peptide synthesis (SPPS) using Wang or Merrifield resins, the carboxylic acid of this amino acid is anchored via ester linkages. Boc removal requires acidic cleavage using 25-50% trifluoroacetic acid (TFA) in dichloromethane, with kinetics influenced by solvent polarity and temperature. Critically, the 4-methyl-4-pentenyl side chain remains stable under these conditions due to its non-conjugated alkene [3] [6].
Coupling efficiency hinges on minimizing steric hindrance from the quaternary center. Pre-activation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU in DMF achieves >95% coupling yields within 2 hours, whereas DCC alone yields <70%. Notably, the Boc group’s stability during resin cleavage is paramount. Hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) cleaves the peptide-resin bond while preserving Boc, enabling isolation of Boc-protected fragments [4] [6].
Table 2: Boc Deprotection and Coupling Parameters
Step | Reagent/Conditions | Time | Efficiency | Side Chain Stability |
---|---|---|---|---|
Boc Deprotection | 25% TFA/DCM, 25°C | 20 min | >98% | No degradation |
Carboxylate Activation | HATU, DIPEA/DMF | 30 min | 95-98% | N/A |
Resin Cleavage | HF, anisole (0°C to rt) | 60 min | >95% | Alkene stable |
Global Deprotection | TFMSA/TFA/thioanisole (95:5:5 v/v/v) | 120 min | >90% | Alkene stable |
Cinchona alkaloid-derived phase-transfer catalysts (PCTs) enable enantioselective alkylation of glycine Schiff bases. For instance, the glycine imine of 2,4,6-trimethylbenzaldehyde undergoes alkylation with 4-methylpent-4-enyl bromide under catalysis by N-(9-anthracenylmethyl)cinchoninium bromide. This method achieves 88% ee in toluene/50% NaOH at -20°C, where the catalyst’s rigid ion pair directs re-face attack of the electrophile [7].
Chiral Pd complexes facilitate allylic alkylation of azlactones derived from 4-methyl-4-pentenoic acid. Using Pd₂(dba)₃ with (R)-BINAP, the reaction of 4-methylpent-4-en-1-yl acetate with dimethyl malonate proceeds via π-allyl intermediates, yielding quaternary amino acid precursors with 82% ee. However, competing β-hydride elimination limits yields to 50-60% [7].
Organocatalytic Mannich reactions between Boc-imino glycinate and 4-methylpent-4-enal employ L-proline derivatives (20 mol%) to afford the β-amino carbonyl adduct. Although this builds the backbone from the C4 fragment, subsequent oxidative decarboxylation furnishes the target amino acid with moderate enantioselectivity (75% ee) [7].
The terminal alkene in 4-methyl-4-pentenoic acid serves as a handle for regioselective modifications prior to amino acid assembly. Hydroboration-oxidation with 9-BBN at 0°C yields the primary alcohol (>95% regioselectivity) without carboxylate reduction, enabling synthesis of β-hydroxy analogues [5]. Conversely, ozonolysis cleaves the alkene to generate 3-methylbutan-1-one-4-oic acid, a β-keto acid precursor.
Radical thiol-ene reactions using thioacetic acid and AIBN functionalize the terminal alkene to form linear thioacetates. Subsequent hydrolysis provides mercapto derivatives for metallopeptide synthesis. Notably, the gem-dimethyl group prevents internal alkene formation during functionalization [6]. Epoxidation with m-CPBA occurs regioselectively at the electron-rich terminal alkene, furnishing glycidic acid derivatives for ring-opening nucleophilic amination [3] [5].
Transitioning from batch to continuous-flow reactors enhances process control for key steps like enolization-alkylation and Boc deprotection. A segmented-flow system with micromixer technology achieves rapid mixing of LDA and pseudoephedrine glycinamide in THF at -30°C, followed by in-line addition of 4-bromo-2-methylpropene. This suppresses enolate dimerization and improves heat transfer, increasing alkylation yield from 72% (batch) to 89% with consistent diastereoselectivity (>90% de) [3].
For Boc removal, a coiled tubular reactor with TFA/DCM (1:4 v/v) enables precise residence time control (5-7 min) at 50°C. Integrated neutralization with aqueous NaHCO₃ and membrane separation affords the deprotected amine in >97% purity, minimizing diketopiperazine formation. Overall, continuous processing reduces step time by 60% and solvent use by 40% compared to batch operations [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7